
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound features a bromine atom at the 6th position and a hydroxymethyl group at the 2nd position of the dihydrobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol typically involves the bromination of 2,3-dihydrobenzofuran followed by the introduction of a hydroxymethyl group. One common method starts with the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-2,3-dihydrobenzofuran is then subjected to a Grignard reaction with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOMe) for methoxy substitution.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, and chromium trioxide (CrO3) in acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: NaN3, NaOMe, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: (6-Bromo-2,3-dihydrobenzofuran-2-yl)formaldehyde, (6-Bromo-2,3-dihydrobenzofuran-2-yl)carboxylic acid.
Reduction: 2,3-Dihydrobenzofuran-2-yl)methanol.
Substitution: (6-Azido-2,3-dihydrobenzofuran-2-yl)methanol, (6-Methoxy-2,3-dihydrobenzofuran-2-yl)methanol.
Applications De Recherche Scientifique
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and hydroxymethyl group can interact with biological targets, affecting their activity. For example, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methoxy-2,3-dihydrobenzofuran-2-yl)methanol: Similar structure but with a methoxy group instead of a bromine atom.
(6-Azido-2,3-dihydrobenzofuran-2-yl)methanol: Similar structure but with an azido group instead of a bromine atom.
(6-Bromo-3-fluoropyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a benzofuran ring.
Uniqueness
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzofuran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C9H9BrO2 |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
(6-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-2,4,8,11H,3,5H2 |
Clé InChI |
CCALRMYUBKFBKR-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C1C=CC(=C2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


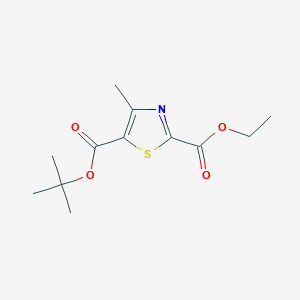
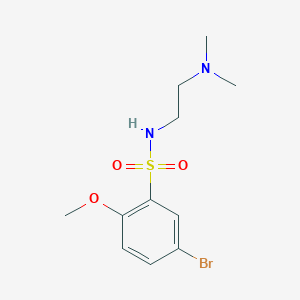
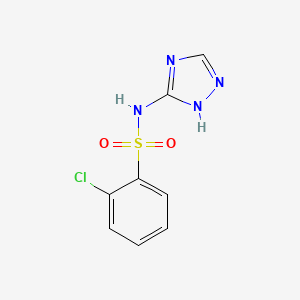
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
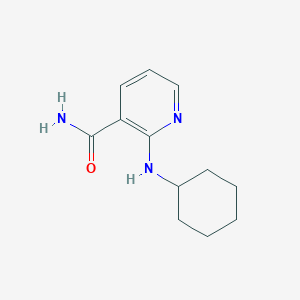
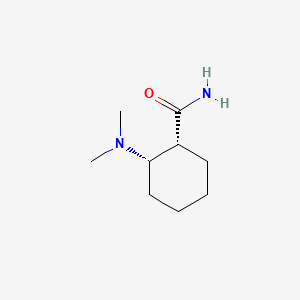
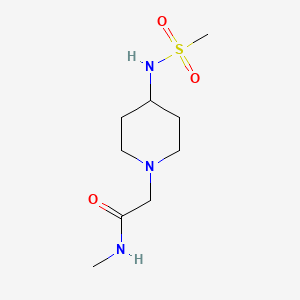

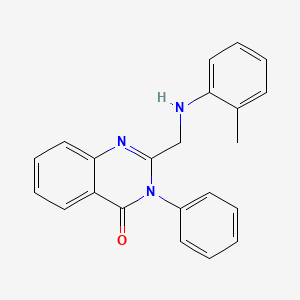
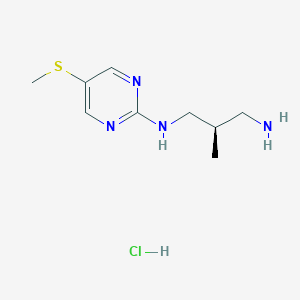
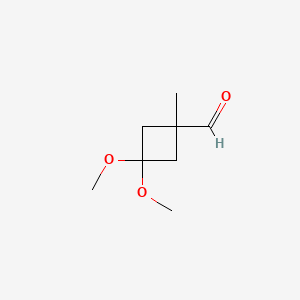
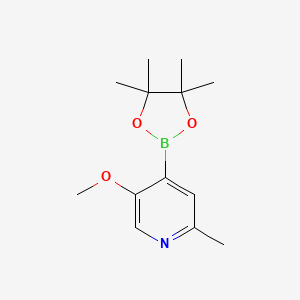

![(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
